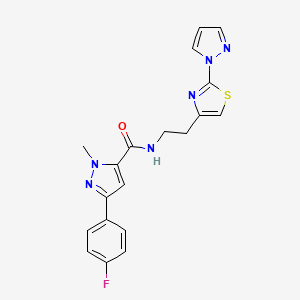

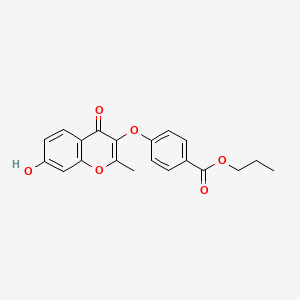

![molecular formula C24H30N2O4 B2689663 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851404-14-3](/img/structure/B2689663.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide, commonly known as DQA, is a chemical compound with potential applications in scientific research. DQA is a derivative of adamantane, a chemical structure that has been extensively studied for its potential therapeutic properties. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthetic Methods and Yields : The synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides demonstrated yields of 72–87% and 18–60%, respectively. These compounds were prepared by reacting adamantane series amines with ethyl chlorooxoacetate and oxalyl chloride in mild conditions, highlighting efficient synthetic routes for adamantane derivatives (V. D’yachenko et al., 2019).

Biological Activities and Applications

- Antiviral Activity : A study on microwave-assisted synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives revealed significant antiviral activity against influenza A and B viruses in MDCK cell cultures. One compound, in particular, demonstrated potent inhibitory effects, suggesting adamantane derivatives as potential influenza virus fusion inhibitors (Füsun Göktaş et al., 2012).

Material Science Applications

- Polyamides with Adamantyl Moieties : The synthesis of new polyamides incorporating adamantyl and diamantyl moieties was explored, resulting in materials with medium inherent viscosities, high tensile strengths, and significant thermal stability. These materials demonstrated glass transition temperatures up to 295°C and decomposition temperatures ranging from 388 to 435°C, indicating their potential in high-performance applications (Y. Chern et al., 1998).

Pharmacological Potential

- Serotonin Receptor Antagonists : A series of 1-adamantanecarboxamides were synthesized and examined for their potential as selective 5-HT2 receptor antagonists. One compound, in particular, was identified with high affinity and selectivity for 5-HT2 receptors, along with potent anti-platelet effects confirmed both in vitro and in vivo (M. Fujio et al., 2000).

Catalysis

- Synthesis Using Phosphorus Trichloride : The catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides utilized phosphorus trichloride, demonstrating yields of 54–87%. This process highlighted the efficiency of using phosphorus trichloride in the synthesis of adamantane derivatives, offering an effective method for the preparation of these compounds (E. V. Shishkin et al., 2020).

Propriétés

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4/c1-29-19-3-4-20(30-2)21-18(19)10-17(22(27)26-21)5-6-25-23(28)24-11-14-7-15(12-24)9-16(8-14)13-24/h3-4,10,14-16H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVNIYJZQSZFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

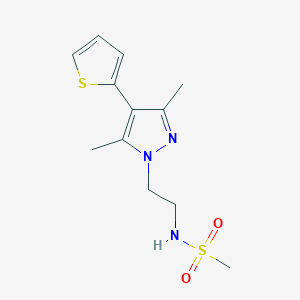

![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)

![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2689583.png)

![N-(4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2689584.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2689590.png)

![2-[4-(4-Chlorophenyl)-2-thiazolyl]ethanethioamide](/img/structure/B2689591.png)

![N,N-diisopropyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2689602.png)